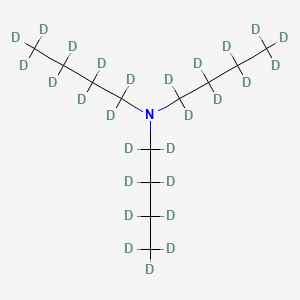

Tri-N-butyl-D27-amine

Description

Tri-N-butyl-D27-amine ([CD₃(CD₂)₃]₃N) is a perdeuterated tertiary amine with a molecular weight of 212.51 g/mol and a CAS Registry Number of 1219805-78-3. It is the fully deuterated analog of tri-n-butylamine, where all 27 hydrogen atoms in the butyl chains are replaced with deuterium (99 atom% D). This isotopic substitution significantly alters its physicochemical properties, including density, volatility, and nuclear magnetic resonance (NMR) spectral characteristics. The compound is classified as hazardous ([危]4-3-III) and is priced at ¥48,400 for 250 mg, reflecting its specialized use in deuterated solvent systems, kinetic isotope effect studies, and NMR spectroscopy .

Properties

Molecular Formula |

C12H27N |

|---|---|

Molecular Weight |

212.51 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuterio-N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine |

InChI |

InChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |

InChI Key |

IMFACGCPASFAPR-DGRGSPICSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCN(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-N-butyl-D27-amine can be synthesized through the alkylation of ammonia with butyl halides in the presence of a strong base. The reaction typically involves the following steps:

Preparation of Butyl Halides: Butyl halides are prepared by reacting butanol with a halogenating agent such as hydrogen chloride or hydrogen bromide.

Alkylation Reaction: The butyl halides are then reacted with ammonia in the presence of a strong base like sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tri-N-butyl-D27-amine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form secondary and primary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary and primary amines.

Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

Chemistry:

NMR Spectroscopy: Tri-N-butyl-D27-amine is used as a reference compound in NMR spectroscopy due to its deuterium content, which provides distinct spectral features.

Catalysis: It serves as a catalyst in various organic reactions, including polymerization and esterification processes.

Biology:

Isotope Labeling: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.

Medicine:

Pharmaceutical Research: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry:

Mechanism of Action

The mechanism of action of Tri-N-butyl-D27-amine involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a proton acceptor, facilitating various chemical reactions. In biological systems, its deuterium content allows for detailed tracing of metabolic pathways, providing insights into the dynamics of biochemical processes .

Comparison with Similar Compounds

Tri-N-butyl-D27-amine vs. Tri-n-butylamine

| Property | This compound | Tri-n-butylamine |

|---|---|---|

| Molecular Formula | [CD₃(CD₂)₃]₃N | [CH₃(CH₂)₃]₃N |

| Molecular Weight | 212.51 g/mol | ~185.36 g/mol (calculated) |

| Deuterium Content | 99 atom% D | 0% D |

| Key Applications | NMR spectroscopy, isotopic labeling | Organic synthesis, solvent |

Key Differences :

This compound vs. Tri-n-butylamine Hydrobromide

| Property | This compound | Tri-n-butylamine Hydrobromide |

|---|---|---|

| Molecular Formula | [CD₃(CD₂)₃]₃N | [CH₃(CH₂)₃]₃N·HBr |

| Molecular Weight | 212.51 g/mol | 266.26 g/mol |

| Physical State | Liquid | Solid (mp 76–77°C) |

| Applications | Isotopic studies | Acid-base reactions, catalyst |

Key Differences :

This compound vs. Di(3-Methylbutyl)amine

| Property | This compound | Di(3-Methylbutyl)amine |

|---|---|---|

| Molecular Formula | [CD₃(CD₂)₃]₃N | C₁₀H₂₃N |

| Molecular Weight | 212.51 g/mol | 157.30 g/mol |

| Structure | Linear butyl chains | Branched 3-methylbutyl groups |

| Applications | Deuterated solvent systems | Surfactants, branched synthesis |

Key Differences :

- Di(3-Methylbutyl)amine’s branched structure reduces steric accessibility, lowering basicity compared to linear tri-n-butyl analogs.

- This compound’s deuterium content enables unique applications in deuterium NMR and reaction mechanism studies, unlike the non-deuterated, branched counterpart .

Notes

- Cost and Availability: this compound is ~100x more expensive than non-deuterated tri-n-butylamine, limiting its use to high-precision applications.

- Synthetic Constraints : Deuterated amines are synthesized via costly H/D exchange or Grignard reactions with deuterated reagents.

- Regulatory Compliance : Users must adhere to PRTR (Pollutant Release and Transfer Register) guidelines for hazardous compound management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.